2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
Overview
Description
“2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one” is a research chemical with the molecular formula C9H7FN2OS and a molecular weight of 210.23 . It is also known by the IUPAC name 2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazol-4(5H)-one ring attached to a 4-fluorophenyl group via an amino linkage .Physical and Chemical Properties Analysis
“this compound” has a solubility of >31.5 µg/mL at pH 7.4 . It should be stored at room temperature .Scientific Research Applications
Fluorescence Properties
2-[(4-Fluorophenyl)amino]-1,3-thiazol-4(5H)-one and its derivatives demonstrate unique fluorescence properties that are influenced by the presence of various substituents. For instance, the introduction of an electron-withdrawing group to the 2-aryl group decreases the fluorescence quantum yields. The presence of intramolecular hydrogen bonds significantly affects the fluorescence properties, offering potential applications in materials science for the development of new fluorescent materials with specific characteristics (Kammel et al., 2019).
Anticancer Activity
Thiadiazole derivatives, including those related to this compound, have been explored for their anticancer activities. Certain compounds have demonstrated promising inhibitory effects on the proliferation of tumor cells derived from various cancers, including nervous system cancers, colon adenocarcinoma, and lung carcinoma. This indicates a potential for these compounds to serve as leads in the development of new anticancer drugs (Rzeski et al., 2007).
Corrosion Inhibition
The application of thiadiazole derivatives in corrosion inhibition, particularly for mild steel in acidic conditions, has been documented. Their effectiveness as corrosion inhibitors is attributed to the adsorption of these molecules on the metal surface, suggesting their potential use in industrial applications to prevent corrosion (Gong et al., 2019).
Dual Fluorescence Effects
Research into the dual fluorescence effects of thiadiazole derivatives, particularly those with ionizable groups such as OH and NH2, indicates significant potential in the development of fluorescence probes. These effects, attributed to conformational changes in the molecules, can be applied in biological and molecular medicine for the detection and analysis of various biological processes (Budziak et al., 2019).
Antimicrobial Activity
Thiadiazole derivatives have been evaluated for their antimicrobial activity, showing promising results against a range of bacterial and fungal pathogens. This suggests their potential as templates for the development of new antimicrobial agents (Poola et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c10-6-1-3-7(4-2-6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBIJUYBGHHPFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=C(C=C2)F)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358182 | |
Record name | 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665324 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21262-73-7 | |
Record name | 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(4-fluorophenyl)amino]-4,5-dihydro-1,3-thiazol-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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